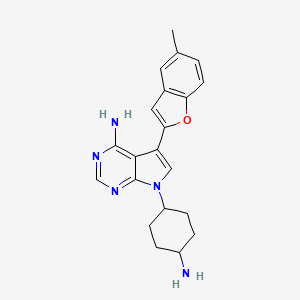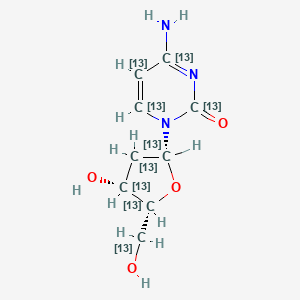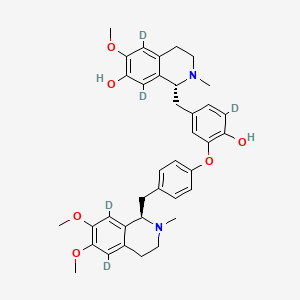
Antifungal agent 59
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal Agent 59 is a potent compound used to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, disrupting their growth and proliferation. This compound is particularly effective against a wide range of pathogenic fungi, making it a valuable tool in both clinical and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 59 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include organic solvents like chloroform and methanol, as well as catalysts such as phosphoric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors that allow for precise control of reaction conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure optimal yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Antifungal Agent 59 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms, leading to the formation of different derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often enhancing its antifungal properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine and bromine are often employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be tailored for specific applications.
Applications De Recherche Scientifique
Antifungal Agent 59 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Researchers use this compound to investigate the cellular processes involved in fungal infections and to identify potential targets for new treatments.
Medicine: this compound is employed in the development of new therapeutic strategies for treating fungal infections, particularly in immunocompromised patients.
Industry: The compound is used in the formulation of antifungal coatings and materials to prevent fungal growth in various industrial applications.
Mécanisme D'action
Antifungal Agent 59 exerts its effects by targeting specific components of the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and causing cell leakage. This leads to the death of the fungal cell. The compound also inhibits the synthesis of ergosterol, further weakening the fungal cell membrane and preventing its growth and proliferation.
Comparaison Avec Des Composés Similaires
Amphotericin B: A polyene antifungal that also targets ergosterol in the fungal cell membrane.
Fluconazole: An azole antifungal that inhibits the synthesis of ergosterol.
Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.
Uniqueness: Antifungal Agent 59 is unique in its dual mechanism of action, targeting both the fungal cell membrane and its synthesis pathways. This dual action makes it particularly effective against resistant strains of fungi, offering a broader spectrum of activity compared to other antifungal agents.
Propriétés
Formule moléculaire |
C18H15BrF2N2Se |
|---|---|
Poids moléculaire |
456.2 g/mol |
Nom IUPAC |
1-[2-[(2-bromophenyl)methylselanyl]-2-(2,4-difluorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H15BrF2N2Se/c19-16-4-2-1-3-13(16)11-24-18(10-23-8-7-22-12-23)15-6-5-14(20)9-17(15)21/h1-9,12,18H,10-11H2 |
Clé InChI |
SXHJJTJGPYLSKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)
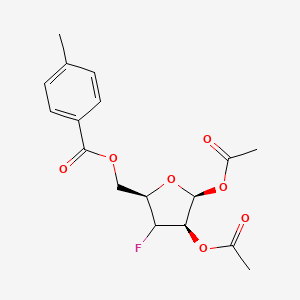
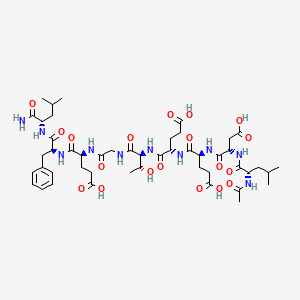

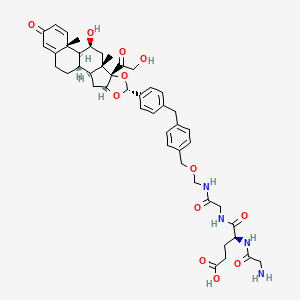

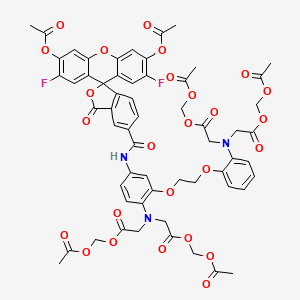
![3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate](/img/structure/B12386402.png)
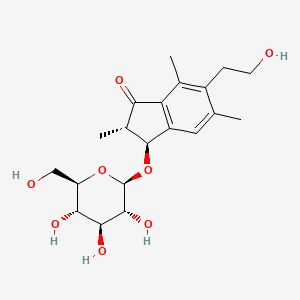
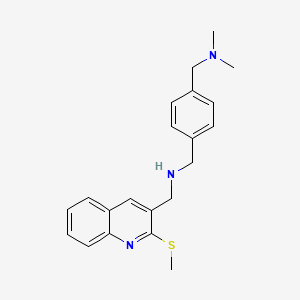
![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)
